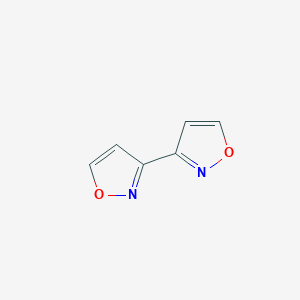
3-(1,2-Oxazol-3-yl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-Oxazol-3-yl)-1,2-oxazole, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The chemical structure of 3-(1,2-Oxazol-3-yl)-1,2-oxazole consists of two fused oxazole rings. This unique structure contributes to its reactivity and interaction with biological targets. The presence of nitrogen and oxygen atoms within the ring system enhances its potential for forming hydrogen bonds and participating in various chemical reactions.
Medicinal Chemistry
Therapeutic Potential
this compound has shown promise in drug discovery due to its ability to act as an inhibitor for various enzymes. For instance, it has been studied for its potential as an inhibitor of carbonic anhydrases (CAs), which are important in regulating physiological pH and fluid balance. The inhibition of CA II can lead to therapeutic applications in treating conditions like glaucoma by reducing intraocular pressure .
Case Studies
Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant anti-cancer properties. For example, compounds related to this compound have been evaluated for their efficacy against neuroblastoma cells, showing promising results in reducing cell viability . Another study highlighted the potential of oxazole derivatives in targeting specific cancer pathways, suggesting their use as pharmacological tools in cancer therapy .
Agricultural Applications
Pesticide Development
Oxazole derivatives have been explored for their potential as agrochemicals. The ability of this compound to inhibit certain biological pathways makes it a candidate for developing new pesticides that target specific pests while minimizing harm to beneficial organisms .
Research Findings
Research has indicated that certain oxazole compounds can disrupt metabolic pathways in pests, leading to their death or reduced reproduction rates. This specificity can help reduce the environmental impact of pesticides while maintaining agricultural productivity .
Material Science
Polymer Chemistry
The unique properties of this compound allow it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its ability to form cross-links within polymer structures can lead to the development of advanced materials with tailored characteristics for specific applications .
Synthesis Techniques
Recent advancements in synthetic methodologies have enabled the efficient production of oxazole-containing polymers through techniques such as microwave-assisted synthesis and solvent-free reactions. These methods not only improve yield but also reduce the environmental footprint of the synthesis process .
Data Tables
| Application Area | Specific Use Case | Key Findings/Insights |
|---|---|---|
| Medicinal Chemistry | Inhibition of Carbonic Anhydrases | Potential treatment for glaucoma |
| Anti-cancer properties | Effective against neuroblastoma cells | |
| Agricultural Chemistry | Development of pesticides | Targeted action with reduced environmental impact |
| Material Science | Polymer enhancement | Improved thermal stability and strength |
Eigenschaften
CAS-Nummer |
16840-55-4 |
|---|---|
Molekularformel |
C6H4N2O2 |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
3-(1,2-oxazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C6H4N2O2/c1-3-9-7-5(1)6-2-4-10-8-6/h1-4H |
InChI-Schlüssel |
APDWXELTFVTRIC-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C2=NOC=C2 |
Kanonische SMILES |
C1=CON=C1C2=NOC=C2 |
Synonyme |
[3,3']BIISOXAZOLYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















